molecular formula C21H19N5OS B11182389 N-(4-methylphenyl)-5-{[(2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-1H-imidazole-4-carboxamide

N-(4-methylphenyl)-5-{[(2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-1H-imidazole-4-carboxamide

Cat. No.: B11182389
M. Wt: 389.5 g/mol
InChI Key: GIXMWRWQOBDMGL-DAFNUICNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2Z)-4-METHYL-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, an imidazole ring, and various substituents

Preparation Methods

The synthesis of 5-{[(2Z)-4-METHYL-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of benzoylacetone with p-methylaniline to form an intermediate, which is then further reacted with other reagents to form the final compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-{[(2Z)-4-METHYL-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Properties

Molecular Formula

C21H19N5OS

Molecular Weight

389.5 g/mol

IUPAC Name

N-(4-methylphenyl)-4-[(Z)-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)amino]-1H-imidazole-5-carboxamide

InChI

InChI=1S/C21H19N5OS/c1-14-8-10-16(11-9-14)24-20(27)18-19(23-13-22-18)25-21-26(15(2)12-28-21)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,22,23)(H,24,27)/b25-21-

InChI Key

GIXMWRWQOBDMGL-DAFNUICNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)/N=C\3/N(C(=CS3)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)N=C3N(C(=CS3)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.